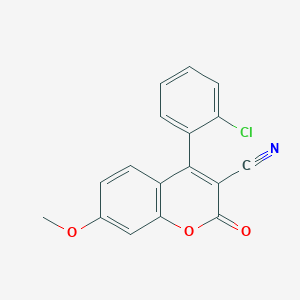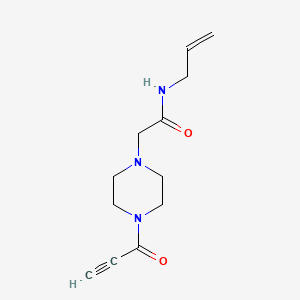![molecular formula C16H26N2O B14941514 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their significant pharmacological activities and are widely used in the pharmaceutical industry .
Preparation Methods
The synthesis of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one typically involves multi-step organic reactionsReaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents are commonly used.
Scientific Research Applications
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to fit into binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one can be compared with other piperidine derivatives such as:
Methylpiperidinopyrazole: Known for its selective antagonistic activity on estrogen receptors.
4-Methylpiperidine: Used in the synthesis of bioactive compounds and as a deprotecting reagent in peptide synthesis.
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: Investigated for its potential anticancer properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-[4-[(3-methylpiperidin-1-yl)methyl]piperidin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C16H26N2O/c1-3-5-16(19)18-10-7-15(8-11-18)13-17-9-4-6-14(2)12-17/h14-15H,4,6-13H2,1-2H3 |
InChI Key |
OOPACGQVXLXFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CN2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941447.png)

![ethyl 4-{[(2Z)-5-(2-methoxy-2-oxoethyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]amino}-1-(2-oxopropyl)-1H-imidazole-5-carboxylate](/img/structure/B14941461.png)
![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)

![Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B14941478.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941496.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B14941506.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
